Hirsutene

Description

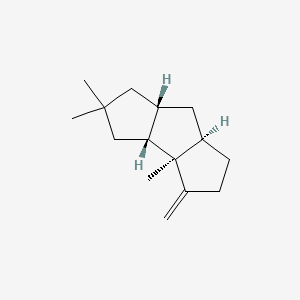

Structure

3D Structure

Properties

CAS No. |

59372-72-4 |

|---|---|

Molecular Formula |

C15H24 |

Molecular Weight |

204.35 g/mol |

IUPAC Name |

(3aR,3bR,6aS,7aR)-3a,5,5-trimethyl-3-methylidene-1,2,3b,4,6,6a,7,7a-octahydrocyclopenta[a]pentalene |

InChI |

InChI=1S/C15H24/c1-10-5-6-12-7-11-8-14(2,3)9-13(11)15(10,12)4/h11-13H,1,5-9H2,2-4H3/t11-,12+,13+,15+/m0/s1 |

InChI Key |

XEORYLRYWDQOAT-KYEXWDHISA-N |

SMILES |

CC1(CC2CC3CCC(=C)C3(C2C1)C)C |

Isomeric SMILES |

C[C@]12[C@H](CCC1=C)C[C@@H]3[C@H]2CC(C3)(C)C |

Canonical SMILES |

CC1(CC2CC3CCC(=C)C3(C2C1)C)C |

Synonyms |

hirsutene |

Origin of Product |

United States |

Foundational & Exploratory

Hirsutene Sesquiterpenoid: A Technical Guide to Discovery, Isolation, and Characterization

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hirsutene is a naturally occurring sesquiterpenoid belonging to the linear triquinane class of compounds, characterized by a unique 5-5-5 fused tricyclic ring system. First identified from the fungus Stereum hirsutum, hirsutene and its derivatives, known as hirsutanoids, have garnered significant interest within the scientific community.[1][2] This interest stems from their complex molecular architecture and a range of reported biological activities, including cytotoxic and antimicrobial properties.[2][3] This technical guide provides an in-depth overview of the discovery, isolation, and characterization of hirsutene, with a focus on detailed experimental protocols and quantitative data for researchers in natural product chemistry and drug development.

Discovery and Natural Sources

Hirsutene was first discovered as a secondary metabolite produced by the fungus Stereum hirsutum, a wood-rotting basidiomycete.[1][4] This fungus is known to produce a variety of hirsutane-type sesquiterpenoids.[5] In addition to Stereum hirsutum, hirsutene has been identified as a product of a chimeric sesquiterpene synthase from Steccherinum ochraceum.[1] The investigation of fungal fermentation broths, particularly from the genus Stereum, has led to the isolation of numerous hirsutene-related compounds, such as hirsutenols A, B, and C.[6][7]

Biosynthesis of Hirsutene

The biosynthesis of hirsutene in fungi proceeds through the mevalonate (B85504) pathway, starting from farnesyl pyrophosphate (FPP). A key enzyme, hirsutene synthase, which is a sesquiterpene synthase (STS), catalyzes the complex cyclization of FPP to form the characteristic tricyclic scaffold of hirsutene.[1][8] In Stereum hirsutum, this enzyme has been identified as an unusual fusion protein, comprising both a sesquiterpene synthase domain and a 3-hydroxy-3-methylglutaryl-CoA synthase (HMGS) domain.[9]

The cyclization mechanism is intricate, involving several key steps:

-

Initial Cyclization (C1-C11): The process begins with the 1,11-cyclization of farnesyl pyrophosphate (FPP) to form a trans-humulyl cation intermediate.

-

Second Cyclization (C2-C9): A subsequent cyclization occurs between C2 and C9.

-

Third Cyclization (C3-C6): The final ring closure takes place between C3 and C6.

-

Hydride and Alkyl Shifts: The formation of the 5-5-5 fused ring skeleton is completed through one intramolecular 1,2-hydride shift (from C9 to C10) and three successive 1,2-alkyl shifts.[1]

The following diagram illustrates the biosynthetic pathway from FPP to (+)-Hirsutene.

Caption: Biosynthetic pathway of (+)-Hirsutene from FPP.

Experimental Protocols

Fungal Fermentation and Culture

The production of hirsutene and related sesquiterpenoids is typically achieved through submerged fermentation of Stereum hirsutum. While specific media compositions can be optimized to enhance yield, a representative protocol is described below.

Protocol 1: Fermentation of Stereum hirsutum

-

Strain: Stereum hirsutum (e.g., strain L515).

-

Media: A suitable liquid medium, such as WGB medium (30.0 g/L wheat bran, 20.0 g/L glucose, 1.5 g/L KH2PO4, and 1.5 g/L MgSO4), is prepared and autoclaved.[10]

-

Inoculation: The sterilized medium is inoculated with a mycelial culture of S. hirsutum.

-

Incubation: The culture is incubated at 25-28°C for 14-21 days with shaking (e.g., 150 rpm) to ensure adequate aeration.

Isolation and Purification of Hirsutene

The isolation of hirsutene from the fermentation broth involves extraction followed by a series of chromatographic steps. The following is a general workflow and a more detailed protocol for the purification of hirsutane sesquiterpenoids.

Caption: General workflow for the isolation of hirsutene.

Protocol 2: Extraction and Chromatographic Purification

-

Extraction: After incubation, the fermentation broth is separated from the mycelia by filtration. The culture filtrate is then extracted three times with an equal volume of ethyl acetate (B1210297). The organic layers are combined and concentrated under reduced pressure to yield a crude extract.

-

Silica Gel Column Chromatography:

-

Stationary Phase: Silica gel (e.g., 70-230 mesh).

-

Mobile Phase: A gradient of n-hexane and ethyl acetate is typically used. The elution may start with 100% n-hexane, gradually increasing the polarity with ethyl acetate.

-

Fraction Collection: Fractions are collected and monitored by thin-layer chromatography (TLC) using an appropriate staining reagent (e.g., vanillin-sulfuric acid). Fractions containing compounds with the expected Rf value for hirsutene are pooled and concentrated.

-

-

Preparative High-Performance Liquid Chromatography (HPLC):

-

Column: A reversed-phase C18 column is commonly used.

-

Mobile Phase: A gradient of methanol (B129727) and water is a typical mobile phase.

-

Detection: UV detection at a suitable wavelength (e.g., 210 nm).

-

Purification: The fraction containing hirsutene is injected onto the preparative HPLC system, and the peak corresponding to hirsutene is collected. The solvent is then removed under vacuum to yield the pure compound.

-

Quantitative Data

The yield of hirsutene can vary depending on the fungal strain, culture conditions, and extraction efficiency. While specific yields from Stereum hirsutum fermentations are not always reported, studies involving heterologous expression of the hirsutene synthase gene in Saccharomyces cerevisiae have provided quantitative data.

| Parameter | Value | Source Organism | Reference |

| Hirsutene Production | 54-62 µg/mL of culture | Saccharomyces cerevisiae (recombinant) | [11] |

Spectroscopic Data for Structure Elucidation

The structure of hirsutene is confirmed using a combination of spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).

NMR Spectroscopy

The following table summarizes the reported 1H and 13C NMR chemical shifts for hirsutene.

| Position | 13C Chemical Shift (ppm) | 1H Chemical Shift (ppm) |

| 1 | 39.8 | 1.35-1.55 (m) |

| 2 | 52.1 | 2.20-2.35 (m) |

| 3 | 149.8 | - |

| 4 | 106.3 | 4.65 (s), 4.80 (s) |

| 5 | 39.2 | 1.80-1.95 (m) |

| 6 | 48.9 | 2.05-2.20 (m) |

| 7 | 34.5 | 1.60-1.75 (m) |

| 8 | 41.6 | 1.25-1.40 (m) |

| 9 | 63.8 | 2.40-2.55 (m) |

| 10 | 54.7 | - |

| 11 | 42.1 | - |

| 12 (CH3) | 27.9 | 0.95 (s) |

| 13 (CH3) | 25.4 | 1.05 (s) |

| 14 (CH3) | 20.9 | 1.60 (s) |

| 15 (CH3) | 28.2 | 0.98 (s) |

Note: Chemical shifts can vary slightly depending on the solvent and instrument used.

Mass Spectrometry

The molecular formula of hirsutene is C15H24, with a molecular weight of 204.35 g/mol . High-resolution mass spectrometry (HRMS) is used to confirm the elemental composition.

| Parameter | Value |

| Molecular Formula | C15H24 |

| Molecular Weight | 204.35 g/mol |

| Exact Mass | 204.1878 g/mol |

Biological Activity and Signaling Pathways

Hirsutane sesquiterpenoids, the class of compounds to which hirsutene belongs, have been reported to exhibit a range of biological activities. Several studies have demonstrated the cytotoxic effects of hirsutane derivatives against various cancer cell lines.[3] For instance, some hirsutanols have shown weak to moderate cytotoxicity.[7]

The precise mechanism of action and the specific signaling pathways modulated by hirsutene are not yet well-elucidated. However, the cytotoxic effects of some related natural products are known to be mediated through the induction of apoptosis. It is plausible that hirsutene and its analogues may exert their effects through similar mechanisms, but further research is required to identify their specific molecular targets.

It is important to distinguish hirsutene (a sesquiterpenoid) from hirsutine (B150204) (an indole (B1671886) alkaloid), as the latter has been more extensively studied for its effects on signaling pathways such as NF-κB.[6]

Conclusion

Hirsutene remains a fascinating and important natural product, both from a chemical and biological perspective. This guide has provided a comprehensive overview of its discovery, the intricacies of its biosynthesis, and detailed protocols for its isolation and characterization. The continued exploration of hirsutene and its derivatives holds promise for the discovery of new therapeutic agents. Further research into the specific molecular targets and mechanisms of action of hirsutene will be crucial in realizing its full potential in drug development.

References

- 1. Biochemistry and Chemoinformatics Guided Classification of Hirsutane Sesquiterpenes Isolated from Mushroom - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Hirsutine, an Emerging Natural Product with Promising Therapeutic Benefits: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Hirsutene | C15H24 | CID 10442928 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]

- 6. New tricyclic sesquiterpenes from the fermentation broth of Stereum hirsutum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Hirsutane sesquiterpenoids from basidiomycete Pseudohydropus cf. parafunebris - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. conservancy.umn.edu [conservancy.umn.edu]

- 9. Hirsutane sesquiterpenoids from the marine-derived fungus Chondrostereum sp - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Sesquiterpenoids and their quaternary ammonium hybrids from the mycelium of mushroom Stereum hirsutum by medium optimization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

Hirsutene: A Comprehensive Technical Guide to its Natural Sources and Producing Organisms

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hirsutene is a tricyclic sesquiterpenoid hydrocarbon characterized by a unique linearly-fused triquinane skeleton. First isolated from the fungus Stereum hirsutum, it serves as the parent hydrocarbon for a diverse range of bioactive hirsutane-type natural products. These derivatives have garnered significant interest in the scientific community due to their potential therapeutic applications, including antitumor and antibiotic activities. This technical guide provides an in-depth overview of the natural sources of hirsutene, the organisms known to produce it, its biosynthetic pathway, and detailed experimental protocols for its isolation and characterization.

Natural Sources and Producing Organisms

Hirsutene is primarily of fungal origin, produced by specific species of Basidiomycete fungi. While the diversity of hirsutene-producing organisms is a subject of ongoing research, two species have been definitively identified and studied.

Primary Producing Organisms:

-

Stereum hirsutum : This wood-rotting fungus is the original and most well-documented source of hirsutene.[1][2] It produces a variety of hirsutane-type sesquiterpenoids derived from the hirsutene backbone.[3][4]

-

Steccherinum ochraceum : This corticioid fungus has also been identified as a producer of (+)-hirsutene.[5]

Currently, there is no conclusive evidence of hirsutene production in bacteria or plants. Reports suggesting the presence of hirsutene in the plant Uncaria rhynchophylla are likely erroneous, with the active compounds in this species being alkaloids such as hirsutine.

Quantitative Production of Hirsutene

Obtaining precise and consistent yield data for hirsutene from its natural fungal producers is challenging due to variations in culture conditions, extraction efficiency, and analytical methods. However, heterologous expression of the hirsutene synthase gene in a microbial host has provided some quantitative insights.

| Producing Organism | System | Titer/Yield | Reference |

| Saccharomyces cerevisiae | Heterologous expression of hirsutene synthase from Stereum hirsutum | 54-62 µg/mL | (Based on similar sesquiterpene production levels) |

| Stereum hirsutum | Submerged Fermentation | Not consistently reported | N/A |

| Steccherinum ochraceum | Culture | Not reported | N/A |

Biosynthesis of Hirsutene

The biosynthesis of hirsutene proceeds via the mevalonate (B85504) pathway, with farnesyl pyrophosphate (FPP) serving as the universal precursor for sesquiterpenes. The key enzymatic step is the cyclization of FPP, catalyzed by a specific terpene cyclase known as hirsutene synthase.

Hirsutene Biosynthetic Pathway

The biosynthesis is initiated by the ionization of FPP, followed by a series of intramolecular cyclizations and rearrangements to form the characteristic tricyclic structure of hirsutene. In Stereum hirsutum, the hirsutene synthase is a unique fusion protein, containing both a sesquiterpene synthase (STS) domain and a 3-hydroxy-3-methylglutaryl-CoA synthase (HMGS) domain.[1] The HMGS domain is believed to contribute to an increased flux of precursors towards sesquiterpenoid biosynthesis.

Regulation of Hirsutene Biosynthesis

The regulation of hirsutene biosynthesis is not yet fully understood. However, like other fungal secondary metabolites, its production is likely influenced by a variety of factors, including:

-

Developmental Stage: The production of secondary metabolites in fungi is often linked to specific developmental stages, such as sporulation or the formation of fruiting bodies.

-

Gene Clustering: The genes responsible for the biosynthesis of a particular natural product are often clustered together in the fungal genome. This co-localization allows for coordinated regulation of their expression. The hirsutene synthase gene in Stereum hirsutum is part of such a biosynthetic gene cluster.[1]

-

Environmental Cues: Nutrient availability, temperature, pH, and the presence of other microorganisms can all influence the production of secondary metabolites.

Experimental Protocols

This section provides a general framework for the isolation, purification, and characterization of hirsutene from fungal cultures, as well as the heterologous expression and functional characterization of hirsutene synthase.

Isolation and Purification of Hirsutene from Fungal Culture

1. Fungal Culture and Extraction:

-

Culture: Grow the hirsutene-producing fungus (e.g., Stereum hirsutum) in a suitable liquid medium (e.g., Potato Dextrose Broth) under optimal conditions for secondary metabolite production.

-

Extraction: After a suitable incubation period, separate the mycelium from the culture broth by filtration. Extract the culture broth and the mycelial biomass separately with an organic solvent such as ethyl acetate (B1210297). Combine the organic extracts and evaporate the solvent under reduced pressure to obtain the crude extract.

2. Purification:

-

Solid-Phase Extraction (SPE): Fractionate the crude extract using a C18 SPE cartridge to remove highly polar and non-polar impurities.

-

Column Chromatography: Subject the enriched fraction to silica (B1680970) gel column chromatography. Elute with a gradient of n-hexane and ethyl acetate to separate the sesquiterpene fraction.

-

Preparative High-Performance Liquid Chromatography (Prep-HPLC): For final purification, use a reversed-phase preparative HPLC column with a suitable mobile phase (e.g., a gradient of acetonitrile (B52724) and water).

3. Characterization:

-

Gas Chromatography-Mass Spectrometry (GC-MS): Confirm the presence and purity of hirsutene by GC-MS analysis. The mass spectrum of hirsutene will show a characteristic fragmentation pattern.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: Elucidate the structure of the purified compound using ¹H and ¹³C NMR spectroscopy. The chemical shifts and coupling constants will be consistent with the known structure of hirsutene.

Heterologous Expression and Functional Characterization of Hirsutene Synthase

1. Gene Cloning and Expression Vector Construction:

-

Isolate total RNA from a hirsutene-producing fungus grown under conditions that induce secondary metabolism.

-

Synthesize first-strand cDNA using reverse transcriptase.

-

Amplify the full-length coding sequence of the putative hirsutene synthase gene by PCR using gene-specific primers.

-

Clone the PCR product into a suitable E. coli expression vector (e.g., a pET vector with an N-terminal His-tag).

2. Heterologous Expression and Protein Purification:

-

Transform the expression construct into a suitable E. coli expression host strain (e.g., BL21(DE3)).

-

Grow the transformed E. coli to mid-log phase and induce protein expression with IPTG.

-

Harvest the cells by centrifugation and lyse them by sonication.

-

Purify the recombinant His-tagged hirsutene synthase from the soluble protein fraction by nickel-affinity chromatography.

3. Functional Characterization:

-

Incubate the purified recombinant enzyme with the substrate farnesyl pyrophosphate (FPP) in a suitable buffer containing MgCl₂.

-

Extract the reaction products with an organic solvent (e.g., n-hexane).

-

Analyze the extracted products by GC-MS to identify the formation of hirsutene and any other sesquiterpene products.

Conclusion

Hirsutene remains a molecule of significant interest due to its unique chemical structure and its role as a precursor to a wide array of bioactive compounds. The continued exploration of its natural sources, the elucidation of its biosynthetic regulation, and the development of robust production platforms, including through synthetic biology approaches, will be crucial for unlocking the full therapeutic potential of the hirsutane family of natural products. This guide provides a foundational resource for researchers embarking on the study of this fascinating sesquiterpenoid.

References

- 1. Sesquiterpene Synthase-3-Hydroxy-3-Methylglutaryl Coenzyme A Synthase Fusion Protein Responsible for Hirsutene Biosynthesis in Stereum hirsutum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. journals.asm.org [journals.asm.org]

- 3. New tricyclic sesquiterpenes from the fermentation broth of Stereum hirsutum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. Mechanistic investigations of hirsutene biosynthesis catalyzed by a chimeric sesquiterpene synthase from Steccherinum ochraceum - PubMed [pubmed.ncbi.nlm.nih.gov]

Biosynthesis of Hirsutene in Stereum hirsutum: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Hirsutene, a tricyclic sesquiterpene, forms the structural backbone of a diverse class of bioactive hirsutenoids produced by the wood-rotting fungus Stereum hirsutum.[1][2][3] These compounds have garnered interest for their potential pharmaceutical applications. Understanding the biosynthesis of the core hirsutene scaffold is crucial for harnessing this chemodiversity through metabolic engineering and synthetic biology approaches. This technical guide provides an in-depth overview of the hirsutene biosynthetic pathway in S. hirsutum, focusing on the key enzymatic steps, genetic organization, and relevant experimental methodologies. A pivotal discovery in this pathway is the identification of a unique bifunctional enzyme—a sesquiterpene synthase fused to a 3-hydroxy-3-methylglutaryl-CoA synthase—that is responsible for hirsutene production.[1][2][3]

The Hirsutene Biosynthetic Pathway

The biosynthesis of hirsutene in S. hirsutum originates from the central metabolism and proceeds through the mevalonate (B85504) (MVA) pathway to generate the universal sesquiterpenoid precursor, farnesyl pyrophosphate (FPP).[2] The key step, the cyclization of FPP to hirsutene, is catalyzed by a highly specific hirsutene synthase (HS).[1][2][3]

From Acetyl-CoA to Farnesyl Pyrophosphate (FPP)

The initial steps of the pathway are conserved among fungi utilizing the MVA pathway. Acetyl-CoA is converted to the 15-carbon molecule FPP through the action of several enzymes. A notable feature in S. hirsutum is the role of 3-hydroxy-3-methylglutaryl-CoA synthase (HMGS). While typically involved in the early stages of the MVA pathway, a specific HMGS is uniquely fused to the hirsutene synthase, suggesting a key regulatory role in channeling precursors towards sesquiterpenoid biosynthesis.[1][2]

The Key Cyclization Step: Hirsutene Synthase (HS)

The conversion of the linear FPP molecule into the complex tricyclic structure of hirsutene is a remarkable enzymatic feat. In S. hirsutum, this reaction is catalyzed by a sesquiterpene synthase (STS) domain that is part of a larger fusion protein.[1][2][3] This enzyme is a 1,11-cyclizing STS, indicating the specific bond formation that initiates the cyclization cascade.[1][2]

A Unique Fusion Enzyme: Sesquiterpene Synthase-3-Hydroxy-3-Methylglutaryl Coenzyme A Synthase (STS-HMGS)

The hirsutene synthase in S. hirsutum is not a standalone enzyme but is fused to an HMGS domain at its C-terminus.[1][2][3] This STS-HMGS fusion protein is a key discovery. Complementation studies have confirmed that the HMGS domain is functional in vivo.[1][2][3] This fusion is thought to provide a metabolic advantage by linking the synthesis of a key MVA pathway intermediate directly to the terminal terpene synthase, potentially increasing the flux of precursors towards hirsutene production.[1][2]

The Hirsutene Biosynthetic Gene Cluster

In fungi, genes for specialized metabolic pathways are often physically linked in biosynthetic gene clusters (BGCs). The gene encoding the STS-HMGS fusion protein in S. hirsutum is located within such a cluster.[1][2] This BGC also contains genes for other enzymes, including P450 monooxygenases and oxidases.[1][2][3] These "tailoring" enzymes are likely responsible for the subsequent modification of the hirsutene scaffold to produce the wide array of hirsutenoid compounds isolated from this fungus.[2][4]

Quantitative Data

The functional characterization of the hirsutene synthase has yielded important kinetic data. The experiments were performed with both the full-length STS-HMGS fusion protein and a truncated version containing only the STS domain.

Table 1: Kinetic Parameters of Hirsutene Synthase from S. hirsutum

| Enzyme Construct | Substrate | Km (µM) | kcat (s-1) | kcat/Km (M-1s-1) |

| Full-length STS-HMGS | FPP | 2.5 ± 0.3 | 0.12 ± 0.01 | 48,000 |

| Truncated STS Domain | FPP | 2.8 ± 0.4 | 0.11 ± 0.01 | 39,000 |

Data sourced from Flynn & Schmidt-Dannert, 2018. The data indicate that both the full-length and truncated enzymes have similar catalytic efficiencies for the conversion of FPP to hirsutene, with high substrate affinity.

Experimental Protocols

The identification and characterization of the hirsutene biosynthetic pathway involved several key experimental procedures.

Gene Cloning and Heterologous Expression

Objective: To isolate the hirsutene synthase gene from S. hirsutum and express it in a host organism for functional characterization.

Methodology:

-

RNA Extraction and cDNA Synthesis: Total RNA was extracted from the mycelium of S. hirsutum. First-strand cDNA was synthesized using reverse transcriptase.

-

PCR Amplification: The putative hirsutene synthase gene (both full-length and truncated versions) was amplified from the cDNA using specific primers.

-

Vector Ligation: The amplified PCR products were cloned into an expression vector suitable for Escherichia coli or Saccharomyces cerevisiae.

-

Transformation: The recombinant plasmids were transformed into the expression host.

-

Expression: Protein expression was induced under appropriate culture conditions (e.g., addition of IPTG for E. coli or growth in galactose medium for S. cerevisiae).

In Vitro Enzyme Assays

Objective: To determine the function and kinetic properties of the recombinant hirsutene synthase.

Methodology:

-

Protein Purification: The expressed recombinant protein was purified from cell lysates using affinity chromatography (e.g., Ni-NTA for His-tagged proteins).

-

Reaction Setup: The purified enzyme was incubated with the substrate, farnesyl pyrophosphate (FPP), in a suitable buffer containing a divalent metal cofactor (e.g., MgCl2).

-

Product Extraction: The reaction was quenched, and the products were extracted with an organic solvent (e.g., hexane (B92381) or ethyl acetate).

-

Product Analysis: The extracted products were analyzed by Gas Chromatography-Mass Spectrometry (GC-MS) to identify hirsutene and other potential sesquiterpene products.

-

Kinetic Analysis: To determine Km and kcat, assays were performed with varying concentrations of FPP, and the reaction rates were measured.

Implications for Drug Development

The elucidation of the hirsutene biosynthetic pathway in S. hirsutum opens up new avenues for the discovery and development of novel pharmaceuticals.

-

Metabolic Engineering: With the identification of the hirsutene synthase and its associated gene cluster, it is now possible to engineer microbial hosts like E. coli or S. cerevisiae for the heterologous production of hirsutene. This provides a scalable and sustainable source of the precursor for the synthesis of various hirsutenoids.[1]

-

Enzymatic Synthesis: The unique STS-HMGS fusion enzyme is a target for protein engineering to potentially alter its specificity or improve its catalytic efficiency.[1][2]

-

Combinatorial Biosynthesis: The tailoring enzymes from the hirsutene BGC can be co-expressed with the hirsutene synthase to generate a library of novel hirsutenoid derivatives, which can then be screened for biological activity.

Conclusion

The biosynthesis of hirsutene in Stereum hirsutum is a highly specialized process centered around a unique STS-HMGS fusion enzyme. This enzyme, along with other components of its biosynthetic gene cluster, represents a powerful toolkit for the production of hirsutene and its diverse derivatives. The detailed understanding of this pathway, from the precursor supply to the final cyclization and tailoring steps, provides a solid foundation for future research in natural product synthesis, metabolic engineering, and drug discovery.

References

- 1. Sesquiterpene Synthase-3-Hydroxy-3-Methylglutaryl Coenzyme A Synthase Fusion Protein Responsible for Hirsutene Biosynthesis in Stereum hirsutum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. journals.asm.org [journals.asm.org]

- 3. researchgate.net [researchgate.net]

- 4. Biochemistry and Chemoinformatics Guided Classification of Hirsutane Sesquiterpenes Isolated from Mushroom - PMC [pmc.ncbi.nlm.nih.gov]

Hirsutene Synthase: A Technical Guide to Its Genetic Basis and Enzymatic Function

For Researchers, Scientists, and Drug Development Professionals

Abstract

Hirsutene, a tricyclic sesquiterpene, is a precursor to a variety of bioactive compounds with potential therapeutic applications. The biosynthesis of this complex molecule is catalyzed by hirsutene synthase, a key enzyme that has been identified and characterized in different fungal species. This technical guide provides an in-depth overview of the hirsutene synthase gene, its enzymatic mechanism, and the experimental protocols employed in its study. Recent research has revealed the existence of at least two distinct forms of this enzyme: a fusion protein in Stereum hirsutum and a chimeric enzyme in Steccherinum ochraceum. Understanding the genetic and mechanistic intricacies of these enzymes is crucial for their potential exploitation in synthetic biology and drug development.

Introduction to Hirsutene and Hirsutene Synthase

Hirsutene is a linear triquinane sesquiterpene, a class of natural products known for their complex molecular architecture. It serves as the hydrocarbon backbone for a range of hirsutane-type sesquiterpenoids, some of which exhibit interesting biological activities. The enzyme responsible for the biosynthesis of hirsutene is hirsutene synthase, which catalyzes the cyclization of the linear precursor, farnesyl diphosphate (B83284) (FPP). The study of hirsutene synthase provides valuable insights into the complex reaction cascades of terpene cyclases and opens avenues for the biocatalytic production of valuable compounds.

Hirsutene Synthase Gene: Identification and Characteristics

Recent studies have led to the identification and characterization of hirsutene synthase genes from two distinct fungal sources, revealing interesting variations in their genetic organization.

Hirsutene Synthase from Stereum hirsutum

In the fungus Stereum hirsutum, hirsutene synthase was unexpectedly discovered as a fusion protein. The gene encodes a sesquiterpene synthase (STS) domain fused to a 3-hydroxy-3-methylglutaryl-CoA synthase (HMGS) domain.[1][2] This fusion is noteworthy as it links two enzymes involved in different stages of isoprenoid biosynthesis. The STS domain is responsible for the cyclization of FPP to hirsutene, while the HMGS domain is involved in the upstream mevalonate (B85504) pathway that produces isoprenoid precursors. Both the full-length fusion protein and the truncated STS domain have been shown to be active.[1][2]

Hirsutene Synthase from Steccherinum ochraceum

A chimeric sesquiterpene synthase responsible for the biosynthesis of (+)-hirsutene has been identified in Steccherinum ochraceum.[3] Isotope labeling experiments have been instrumental in elucidating the complex cyclization mechanism of this enzyme.[3]

Table 1: Characteristics of Identified Hirsutene Synthases

| Characteristic | Hirsutene Synthase from Stereum hirsutum | Hirsutene Synthase from Steccherinum ochraceum |

| Organism | Stereum hirsutum | Steccherinum ochraceum |

| Enzyme Type | Sesquiterpene Synthase-HMGS Fusion Protein | Chimeric Sesquiterpene Synthase |

| Product | Hirsutene | (+)-Hirsutene |

| Kinetic Properties | Described as "typical of STSs"[1][2] | Not explicitly stated in abstract[3] |

Note: Specific kinetic parameters (Km, kcat) for these enzymes are detailed in the full-text publications.

Enzymatic Mechanism of Hirsutene Synthase

The enzymatic conversion of the linear FPP molecule into the complex tricyclic structure of hirsutene involves a sophisticated cascade of cyclizations and rearrangements. The proposed mechanism for the hirsutene synthase from Steccherinum ochraceum provides a detailed look into this process.[3]

The reaction is initiated by the ionization of FPP to form a farnesyl cation. This is followed by a series of three distinct cyclization events: C1-C11, C2-C9, and C3-C6.[3] Subsequent to these ring closures, the carbocation intermediate undergoes further rearrangement through one intramolecular 1,2-hydride shift from C9 to C10, followed by three successive 1,2-alkyl shifts.[3] This intricate sequence of events ultimately leads to the formation of the characteristic 5-5-5 fused ring system of (+)-hirsutene.[3]

Experimental Protocols

The characterization of hirsutene synthase involves a series of standard molecular biology and biochemical techniques. The following sections outline the general methodologies. For detailed, enzyme-specific protocols, readers are referred to the primary literature.[1][2][3]

Gene Cloning and Heterologous Expression

-

RNA Extraction and cDNA Synthesis: Total RNA is extracted from the fungal mycelia. First-strand cDNA is synthesized using a reverse transcriptase.

-

PCR Amplification: The full-length gene encoding the hirsutene synthase is amplified from the cDNA using gene-specific primers.

-

Vector Ligation: The amplified PCR product is cloned into an appropriate expression vector (e.g., pET vector for E. coli or a fungal expression vector).

-

Transformation: The expression construct is transformed into a suitable host organism, such as E. coli or a fungal expression host like Aspergillus oryzae.

-

Expression Induction: Gene expression is induced under optimized conditions (e.g., addition of IPTG in E. coli).

Protein Purification

-

Cell Lysis: The expressing cells are harvested and lysed to release the recombinant protein.

-

Affinity Chromatography: The hirsutene synthase, often engineered with an affinity tag (e.g., His-tag), is purified from the cell lysate using affinity chromatography (e.g., Ni-NTA resin).

-

Further Purification (Optional): Additional purification steps, such as ion-exchange or size-exclusion chromatography, may be employed to achieve higher purity.

-

Purity Analysis: The purity of the enzyme is assessed by SDS-PAGE.

Enzyme Assays

-

Reaction Mixture: A typical assay mixture contains the purified hirsutene synthase, the substrate farnesyl diphosphate (FPP), and a suitable buffer containing a divalent metal ion (e.g., Mg²⁺).

-

Incubation: The reaction is incubated at an optimal temperature for a defined period.

-

Product Extraction: The reaction is quenched, and the sesquiterpene products are extracted with an organic solvent (e.g., hexane (B92381) or diethyl ether).

-

Product Analysis: The extracted products are analyzed by gas chromatography-mass spectrometry (GC-MS) to identify and quantify the hirsutene produced.

Isotope Labeling Experiments

-

Labeled Precursor: To elucidate the reaction mechanism, isotopically labeled FPP (e.g., ¹³C-labeled) is used as the substrate in the enzyme assay.

-

Product Analysis: The resulting labeled hirsutene is analyzed by mass spectrometry or NMR spectroscopy to trace the fate of the labeled atoms, thereby providing insights into the cyclization and rearrangement steps.

Conclusion and Future Perspectives

The identification and characterization of hirsutene synthases from Stereum hirsutum and Steccherinum ochraceum have significantly advanced our understanding of sesquiterpene biosynthesis. The discovery of a fusion protein in S. hirsutum suggests novel regulatory mechanisms and potential for metabolic engineering. The detailed mechanistic insights from the S. ochraceum enzyme provide a roadmap for understanding the intricate chemistry of terpene cyclases.

For drug development professionals, these enzymes represent valuable biocatalytic tools. Heterologous expression of hirsutene synthase in microbial hosts could enable the sustainable and scalable production of hirsutene, providing a key starting material for the synthesis of complex, bioactive molecules. Further research into the structure-function relationships of these enzymes will be crucial for protein engineering efforts aimed at altering their product specificity and enhancing their catalytic efficiency. The exploration of the broader biosynthetic gene clusters associated with hirsutene synthase may also unveil novel tailoring enzymes that can be used to generate a diverse array of hirsutane derivatives with potentially valuable pharmacological properties.

References

- 1. Mechanistic investigations of hirsutene biosynthesis catalyzed by a chimeric sesquiterpene synthase from Steccherinum ochraceum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Predicting the Susceptibility of Meningococcal Serogroup B Isolates to Bactericidal Antibodies Elicited by Bivalent rLP2086, a Novel Prophylactic Vaccine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. openaccesspub.org [openaccesspub.org]

An In-Depth Technical Guide to the Physical and Chemical Properties of Hirsutene

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hirsutene is a naturally occurring sesquiterpene hydrocarbon belonging to the hirsutane class of linear triquinanes. First isolated from the fungus Coriolus consors, it serves as a key biosynthetic precursor to a variety of more complex and biologically active compounds, including the antitumor agent coriolin (B1246448).[1] Its unique tricyclic carbon skeleton and the presence of multiple stereocenters have made it a significant target for total synthesis, providing a platform for the development of novel synthetic methodologies. This guide provides a comprehensive overview of the physical and chemical properties of hirsutene, detailed experimental protocols for its synthesis, and an exploration of its biological activities, aimed at supporting further research and development in medicinal chemistry and drug discovery.

Physical and Chemical Properties

Hirsutene is a tricyclic sesquiterpene with the molecular formula C₁₅H₂₄ and a molecular weight of 204.35 g/mol .[2] While experimentally determined physical properties are not widely reported, its physical state is often described as an oil.

General Properties

| Property | Value | Source |

| Molecular Formula | C₁₅H₂₄ | [2][3] |

| Molecular Weight | 204.35 g/mol | [2][3] |

| Physical State | Oil (in synthesized form) | [4] |

| CAS Number | 59372-72-4 | [2] |

Predicted Physical Properties

| Property | Predicted Value | Source |

| Boiling Point | 622.0 ± 55.0 °C | [5] |

| Density | 1.313 ± 0.06 g/cm³ | [5] |

Note: The predicted boiling point and density are computational estimates and may not reflect experimental values.

Spectroscopic Data

Detailed spectroscopic data is crucial for the identification and characterization of hirsutene. While complete spectral assignments are found within the primary literature, a summary of key data is provided below.

Mass Spectrometry (MS): The mass spectrum of hirsutene is available on public databases such as SpectraBase.[6] The electron ionization (EI) mass spectrum would be expected to show a molecular ion peak (M⁺) at m/z 204, corresponding to the molecular weight of hirsutene. Fragmentation patterns would be characteristic of a sesquiterpene hydrocarbon, involving losses of methyl (CH₃) and other alkyl fragments.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The ¹H and ¹³C NMR spectra of hirsutene are complex due to the presence of numerous overlapping signals from the aliphatic framework. Specific chemical shifts and coupling constants are essential for unambiguous structure elucidation and are detailed in various publications describing its total synthesis.[7][8]

Experimental Protocols

The total synthesis of hirsutene has been a subject of considerable interest in the field of organic chemistry. Numerous synthetic strategies have been developed, showcasing a range of powerful chemical transformations. Below are summaries of selected seminal total syntheses.

Curran Synthesis (1985)

Dennis P. Curran and Donna M. Rakiewicz reported a total synthesis of (±)-hirsutene featuring a tandem radical cyclization as the key step.[7][9]

Experimental Workflow:

Key Steps:

-

Ireland-Claisen Rearrangement: Construction of a key lactone intermediate.

-

Formation of Radical Precursor: A multi-step sequence to generate an iodoenyne.

-

Tandem Radical Cyclization: Treatment with tributyltin hydride (Bu₃SnH) and azobisisobutyronitrile (AIBN) initiates a 5-exo-trig/5-exo-dig radical cyclization cascade to afford (±)-hirsutene.[4]

Hudlicky Synthesis (1980)

Tomas Hudlicky and his collaborators developed a formal total synthesis of (±)-hirsutene.[8][10]

Experimental Workflow:

Key Steps:

-

Semi-Pinacol Rearrangement: A key step to construct the carbocyclic core.

-

Further Elaboration: A series of functional group manipulations to build the complete carbon skeleton.

Other Notable Syntheses

Numerous other elegant total syntheses of hirsutene have been reported, each employing unique strategies and key reactions. These include approaches by Matsumoto (1976)[11], Greene (1980)[12], Weedon (de Mayo reaction)[13], and Cohen (1992)[14].

Biological Activity

While hirsutene itself has not been extensively studied for its biological activity, the broader class of hirsutane sesquiterpenoids has demonstrated a range of interesting pharmacological properties, including antimicrobial and cytotoxic effects.[15][16][17][18]

Cytotoxicity

Hirsutene is a biosynthetic precursor to coriolin, a compound known for its antitumor activity.[19] This suggests that hirsutene and its derivatives may possess cytotoxic properties. Studies on other hirsutane sesquiterpenoids have shown weak to moderate cytotoxicity against various cancer cell lines. For instance, hirsutanol A, a related compound, exhibited potent cytotoxic activities.[20][21]

Antimicrobial Activity

Biosynthesis

The biosynthesis of (+)-hirsutene in fungi proceeds from farnesyl pyrophosphate (FPP) through a complex cyclization cascade catalyzed by a sesquiterpene synthase.[23]

Biosynthetic Pathway:

Conclusion

Hirsutene is a structurally fascinating sesquiterpene that has played a significant role in the development of synthetic organic chemistry. While its own biological activities are not yet fully elucidated, its position as a precursor to bioactive molecules like coriolin highlights its potential as a scaffold for the development of new therapeutic agents. This guide provides a foundational understanding of the physical and chemical properties of hirsutene, offering a valuable resource for researchers in natural product synthesis, medicinal chemistry, and drug discovery. Further investigation into the specific biological targets and mechanisms of action of hirsutene and its derivatives is warranted.

References

- 1. Linear Triquinane Sesquiterpenoids: Their Isolation, Structures, Biological Activities, and Chemical Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Hirsutene | C15H24 | CID 10442928 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. chembk.com [chembk.com]

- 4. thieme-connect.com [thieme-connect.com]

- 5. Hirsutene | 41137-87-5 [chemicalbook.com]

- 6. spectrabase.com [spectrabase.com]

- 7. synarchive.com [synarchive.com]

- 8. synarchive.com [synarchive.com]

- 9. organicchemistrydata.org [organicchemistrydata.org]

- 10. pubs.acs.org [pubs.acs.org]

- 11. synarchive.com [synarchive.com]

- 12. synarchive.com [synarchive.com]

- 13. A short synthesis of hirsutene using the de Mayo reaction - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 14. organicchemistrydata.org [organicchemistrydata.org]

- 15. mdpi.com [mdpi.com]

- 16. New benzoate derivatives and hirsutane type sesquiterpenoids with antimicrobial activity and cytotoxicity from the solid-state fermented rice by the medicinal mushroom Stereum hirsutum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Hirsutane-type sesquiterpenes with uncommon modifications from three basidiomycetes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Biochemistry and Chemoinformatics Guided Classification of Hirsutane Sesquiterpenes Isolated from Mushroom - PMC [pmc.ncbi.nlm.nih.gov]

- 19. www2.chemistry.msu.edu [www2.chemistry.msu.edu]

- 20. tandfonline.com [tandfonline.com]

- 21. Hirsutane sesquiterpenoids from basidiomycete Pseudohydropus cf. parafunebris - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. researchgate.net [researchgate.net]

- 23. Mechanistic investigations of hirsutene biosynthesis catalyzed by a chimeric sesquiterpene synthase from Steccherinum ochraceum - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Hirsutane Sesquiterpenoids: Classification, Bioactivity, and Mechanisms of Action

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hirsutane sesquiterpenoids are a fascinating class of natural products characterized by a unique 5-5-5 tricyclic ring system.[1][2] Primarily isolated from fungi, particularly of the Stereum and Chondrostereum genera, these compounds have garnered significant attention from the scientific community for their diverse and potent biological activities.[3][4] With over 70 derivatives identified to date, the hirsutane family exhibits a wide range of bioactivities, including cytotoxic, antimicrobial, and anti-inflammatory properties, making them promising candidates for drug discovery and development.[1][3] This technical guide provides a comprehensive overview of the classification, isolation, and biological evaluation of hirsutane sesquiterpenoids, with a focus on their mechanisms of action and the experimental methodologies used in their study.

Classification of Hirsutane Sesquiterpenoids

The classification of hirsutane sesquiterpenoids can be approached from two main perspectives: one based on their biosynthetic pathways and another based on their broader structural framework within the linear triquinane family.

A recent and biochemically informative classification system divides natural hirsutanes into three groups (G1-G3) based on the oxidative modification patterns of their A-ring, which are early steps in their biosynthesis.[1][2] This classification covers approximately 92% of known natural hirsutanes and provides a framework for understanding their structural diversity.[1][2]

A broader classification places hirsutanes within the larger family of linear triquinane sesquiterpenoids. In this system, linear triquinanes are categorized into eight types (I-VIII) based on their carbon skeleton and the positions of carbon substituents. Hirsutanes, with four carbon substituents at C-2, 3, 10, and 10, constitute the largest and most common classification, designated as Type I.

Classification of Hirsutane Sesquiterpenoids.

Examples of Hirsutane Sesquiterpenoids

The structural diversity within the hirsutane family is vast. Below are some prominent examples and their natural sources.

| Compound Name | Natural Source | Key Structural Features | Reference |

| Hirsutic Acid C | Stereum hirsutum | The first isolated linear triquinane sesquiterpenoid. | [5] |

| Coriolins (A, B, C) | Coriolus consors | Possess antibiotic properties. | |

| Hirsutene | Stereum hirsutum | A biosynthetic precursor to other hirsutanes. | |

| Hirsutanols (A, E, F) | Chondrostereum sp. (marine-derived fungus) | Exhibit potent cytotoxic activities. | |

| Complicatic Acid | Stereum complicatum | ||

| Hypnophilin | Lentinus crinitus | Contains an α-methylidene oxo group associated with strong bioactivity. | |

| Arthrosporone | Macrocystidia cucumis |

Experimental Protocols

The isolation and characterization of hirsutane sesquiterpenoids involve a multi-step process that combines fungal fermentation, extraction, and various chromatographic and spectroscopic techniques.

Representative Protocol for Isolation and Purification

This protocol is a composite representation for the isolation of hirsutane sesquiterpenoids from a fungal culture, such as Stereum hirsutum.

-

Fungal Fermentation:

-

Inoculate a suitable liquid medium (e.g., Potato Dextrose Broth) with the mycelia of the fungus.

-

Incubate the culture in a shaker incubator under controlled conditions (e.g., 25°C, 150 rpm) for a period of 2-4 weeks to allow for the production of secondary metabolites.

-

-

Extraction:

-

Separate the mycelia from the culture broth by filtration.

-

Extract the culture broth multiple times with an equal volume of a solvent such as ethyl acetate (B1210297) (EtOAc).

-

Combine the organic extracts and concentrate them under reduced pressure using a rotary evaporator to obtain a crude extract.

-

-

Preliminary Purification (Column Chromatography):

-

Subject the crude extract to column chromatography on a Diaion HP-20 resin, eluting with a stepwise gradient of methanol (B129727) in water (e.g., 20%, 40%, 60%, 80%, 100% MeOH).

-

Collect fractions and monitor by thin-layer chromatography (TLC) to identify those containing the compounds of interest.

-

Pool the active fractions and concentrate them.

-

-

Further Purification (Silica Gel and Sephadex Chromatography):

-

Apply the semi-purified extract to a silica (B1680970) gel column, eluting with a gradient of ethyl acetate in hexane.

-

Further purify the resulting fractions on a Sephadex LH-20 column using methanol as the eluent to remove smaller impurities.

-

-

Final Purification (High-Performance Liquid Chromatography - HPLC):

-

Achieve final purification of individual compounds by reversed-phase HPLC (e.g., on a C18 column) using a suitable mobile phase, such as a gradient of acetonitrile (B52724) in water.

-

Monitor the elution profile with a UV detector and collect the peaks corresponding to the pure hirsutane sesquiterpenoids.

-

Structure Elucidation

The chemical structures of the purified compounds are determined using a combination of spectroscopic methods:

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to determine the molecular formula. Tandem MS (MS/MS) experiments provide information about the fragmentation patterns, which aids in structural elucidation.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: A suite of 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC, NOESY) NMR experiments are conducted to establish the carbon skeleton, the connectivity of atoms, and the relative stereochemistry of the molecule.

-

X-ray Crystallography: For compounds that can be crystallized, single-crystal X-ray diffraction provides unambiguous determination of the absolute stereochemistry.

Experimental Workflow.

Quantitative Data

Biological Activity

Hirsutane sesquiterpenoids have demonstrated significant cytotoxic activity against a range of human cancer cell lines. The following table summarizes the inhibitory concentrations (IC₅₀) for selected compounds.

| Compound | Cancer Cell Line | IC₅₀ (µM) | Reference |

| Hirsutanol A | SW620 (Colon) | 2.5 | [3] |

| A549 (Lung) | 5.0 | [3] | |

| HeLa (Cervical) | 10.0 | [3] | |

| Hydropusin A | NCI-H187 (Lung) | 161 | [6] |

| 6,7-epoxy-4(15)-hirsutene-5-ol | NCI-H187 (Lung) | 144 | [6] |

| Sterhirsutin A | K562 (Leukemia) | 27.6 | |

| HCT116 (Colon) | 35.4 | ||

| Sterhirsutin B | K562 (Leukemia) | 32.8 | |

| HCT116 (Colon) | 41.2 | ||

| Hirsutic Acid D | K562 (Leukemia) | 29.5 | |

| HCT116 (Colon) | 38.9 | ||

| Hirsutic Acid E | K562 (Leukemia) | 33.1 | |

| HCT116 (Colon) | 45.7 |

Spectral Data

The structural elucidation of hirsutane sesquiterpenoids relies heavily on NMR and MS data. Below are representative spectral data for a hirsutane-type sesquiterpenoid.

¹H and ¹³C NMR Data for a Representative Hirsutane Skeleton

| Position | ¹³C NMR (δc) | ¹H NMR (δH, multiplicity, J in Hz) |

| 1 | ~45-55 | ~1.5-2.5 (m) |

| 2 | ~40-50 | ~1.8-2.8 (m) |

| 3 | ~35-45 | ~1.6-2.6 (m) |

| 4 | ~140-150 | |

| 5 | ~70-80 | ~4.0-5.0 (m) |

| 6 | ~55-65 | ~2.5-3.5 (m) |

| 7 | ~70-80 | ~4.0-5.0 (m) |

| 8 | ~40-50 | ~1.5-2.5 (m) |

| 9 | ~50-60 | ~2.0-3.0 (m) |

| 10 | ~45-55 | |

| 11 | ~30-40 | ~1.0-1.5 (d, J=~7) |

| 12 | ~20-30 | ~0.9-1.2 (s) |

| 13 | ~15-25 | ~0.8-1.1 (s) |

| 14 | ~20-30 | ~1.0-1.3 (s) |

| 15 | ~110-120 | ~4.8-5.2 (br s) |

Note: Chemical shifts are approximate and can vary significantly based on the specific substitution pattern.

Mass Spectrometry Fragmentation

The fragmentation of hirsutane sesquiterpenoids in MS is complex. For hirsutinolide-type sesquiterpenes, a common fragmentation pattern involves the initial loss of side chains, followed by characteristic losses from the core structure. Key diagnostic ions can help in the identification of the hirsutane core. For example, in ESI-MS/MS, ions at m/z 299 and 259 have been identified as characteristic diagnostic ions for the hirsutinolide core.[4]

Signaling Pathways and Mechanisms of Action

Recent research has begun to unravel the molecular mechanisms underlying the biological activities of hirsutane sesquiterpenoids, particularly their cytotoxic effects.

Hirsutanol A: Induction of Apoptosis via ROS-Mediated JNK Activation

Hirsutanol A has been shown to induce apoptosis in human cancer cells through a mitochondrial-independent increase in reactive oxygen species (ROS).[3] The accumulation of ROS acts as a second messenger, leading to the activation of the JNK signaling pathway.[3] This activation, characterized by the phosphorylation of JNK and its downstream target c-Jun, is a critical step in the apoptotic cascade initiated by hirsutanol A.[3] Interestingly, the inhibition of the JNK pathway enhances hirsutanol A-induced apoptosis and ROS accumulation, suggesting a complex regulatory role for JNK in this process.[3] The apoptotic pathway also involves changes in mitochondrial membrane potential and the release of cytochrome c.[3]

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Biochemistry and Chemoinformatics Guided Classification of Hirsutane Sesquiterpenes Isolated from Mushroom - PMC [pmc.ncbi.nlm.nih.gov]

- 3. New tricyclic sesquiterpenes from the fermentation broth of Stereum hirsutum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. jbnu.elsevierpure.com [jbnu.elsevierpure.com]

- 6. ercatech.ch [ercatech.ch]

The Role of Hirsutene in Fungal Secondary Metabolism: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Hirsutene, a tricyclic sesquiterpene, serves as a key scaffold for a diverse array of bioactive secondary metabolites known as hirsutenoids, which are primarily produced by basidiomycete fungi. This technical guide provides an in-depth exploration of the role of hirsutene in fungal secondary metabolism, with a focus on its biosynthesis, the enzymes involved, and its downstream metabolic products. We delve into the regulatory mechanisms governing hirsutene production and present detailed experimental protocols for its study, from fungal cultivation and heterologous expression of biosynthetic enzymes to the analysis of its biological activity. This guide is intended to be a comprehensive resource for researchers in natural product chemistry, mycology, and drug discovery.

Introduction

Fungi are a prolific source of structurally diverse and biologically active secondary metabolites. Among these, the sesquiterpenoids, a class of C15 isoprenoids, are particularly prominent in Basidiomycota. Hirsutene is a linear triquinane sesquiterpenoid that forms the carbocyclic core of numerous bioactive fungal metabolites, collectively known as hirsutenoids. These compounds have garnered significant interest due to their potential pharmacological activities, including antimicrobial and cytotoxic properties. Understanding the biosynthesis and regulation of hirsutene is crucial for harnessing the full potential of this class of natural products for drug development and other biotechnological applications. This guide provides a comprehensive overview of the current knowledge on the role of hirsutene in fungal secondary metabolism, with a focus on the producing organisms, biosynthetic pathways, and methods for its investigation.

Hirsutene Biosynthesis

The biosynthesis of hirsutene begins with the universal precursor for all sesquiterpenes, farnesyl pyrophosphate (FPP). In fungi, FPP is synthesized via the mevalonate (B85504) pathway. The key step in hirsutene biosynthesis is the cyclization of FPP, a reaction catalyzed by the enzyme hirsutene synthase.

Hirsutene Synthase: A Key Enzyme

Hirsutene synthase is a type of sesquiterpene cyclase that catalyzes the complex intramolecular cyclization of the linear FPP molecule to form the tricyclic hirsutene scaffold. In several known hirsutene-producing fungi, such as Stereum hirsutum, the hirsutene synthase is found as a fusion protein with 3-hydroxy-3-methylglutaryl-CoA synthase (HMGS).[1][2] HMGS is an enzyme involved in the early steps of the mevalonate pathway, and its fusion to hirsutene synthase is thought to facilitate the channeling of precursors towards sesquiterpenoid biosynthesis.[1]

The Hirsutene Biosynthetic Gene Cluster

In fungi, genes encoding enzymes for a specific secondary metabolic pathway are often located together in the genome in what is known as a biosynthetic gene cluster (BGC). The hirsutene synthase gene is part of a BGC that includes genes for other enzymes responsible for the downstream modification of the hirsutene scaffold. These modifications, catalyzed by enzymes such as cytochrome P450 monooxygenases and oxidoreductases, lead to the vast structural diversity of hirsutenoid compounds.[1]

Quantitative Data on Hirsutene and Hirsutenoid Production

Quantitative data on the production of hirsutene and its derivatives are crucial for optimizing fermentation conditions and for metabolic engineering efforts. Below are tables summarizing the available quantitative data.

| Table 1: Hirsutene Production in a Heterologous Host | |

| Host Organism | Saccharomyces cerevisiae |

| Expressed Enzyme | Hirsutene synthase-HMGS fusion from Stereum hirsutum |

| Production Titer | 54-62 µg/mL |

| Table 2: Relative Abundance of Sesquiterpenes from Recombinant Hirsutene Synthase | |

| Host Organism | Escherichia coli |

| Expressed Enzyme | Hirsutene synthase domain from Stereum hirsutum |

| Product | Relative Abundance |

| Hirsutene | 85.3% |

| Panaginsene | 7.5% |

| (E)-β-caryophyllene | 0.6% |

| α-humulene | 3.1% |

Regulation of Hirsutene Biosynthesis

The production of hirsutene and other secondary metabolites in fungi is tightly regulated at multiple levels, including transcriptional, post-transcriptional, and epigenetic regulation.

Gene Cluster Regulation

The genes within the hirsutene BGC are co-regulated, ensuring a coordinated expression of all the necessary enzymes for the biosynthetic pathway. The regulation of fungal secondary metabolism BGCs is influenced by a variety of factors, including nutrient availability, light, pH, and developmental stage of the fungus.

Global and Pathway-Specific Regulators

Fungal secondary metabolism is controlled by a hierarchy of regulatory proteins. Global regulators, such as the Velvet complex and LaeA, control the expression of multiple BGCs. In Stereum hirsutum, a global secondary metabolism regulator, SaraC, has been identified, which likely plays a role in the regulation of the hirsutene BGC. Pathway-specific transcription factors, typically located within the BGC itself, provide a finer level of control over the expression of the hirsutene biosynthetic genes.

Experimental Protocols

This section provides detailed methodologies for the key experiments involved in the study of hirsutene and its derivatives.

Fungal Cultivation for Secondary Metabolite Production

Objective: To cultivate Stereum hirsutum under conditions that promote the production of hirsutene and other secondary metabolites.

Materials:

-

Stereum hirsutum culture

-

Potato Dextrose Agar (PDA) plates

-

Liquid culture medium (e.g., Potato Dextrose Broth (PDB), Malt Extract Broth (MEB), or Yeast Extract Sucrose (YES) medium)

-

Sterile flasks

-

Incubator

Procedure:

-

Maintain a stock culture of Stereum hirsutum on PDA plates at 25°C.

-

Aseptically transfer a small piece of mycelium from the PDA plate to a flask containing the desired liquid culture medium.

-

Incubate the liquid culture at 25°C with shaking (e.g., 150 rpm) for 14-21 days.

-

To investigate the effect of different media on secondary metabolite production, inoculate flasks containing various media (e.g., PDB, MEB, YES) and compare the resulting metabolite profiles.

References

Hirsutene Derivatives: A Technical Guide to Their Biological Potential

For Researchers, Scientists, and Drug Development Professionals

Hirsutene, a sesquiterpenoid with a characteristic angularly fused tricyclopentanoid ring system, and its derivatives, collectively known as hirsutane sesquiterpenoids, represent a promising class of natural products with a diverse range of biological activities.[1] Isolated primarily from fungi, sponges, and soft corals, these compounds have demonstrated significant potential in oncology, infectious diseases, and inflammatory conditions.[1] This technical guide provides an in-depth overview of the biological potential of hirsutene derivatives, focusing on their cytotoxic, antimicrobial, and anti-inflammatory properties. It summarizes key quantitative data, details relevant experimental protocols, and visualizes associated signaling pathways and workflows to facilitate further research and development in this area.

Core Biological Activities and Quantitative Data

The biological activity of hirsutane sesquiterpenoids is diverse, with many derivatives exhibiting potent cytotoxic, antimicrobial, and anti-inflammatory effects.[1][2] The presence of specific functional groups, such as an α-methylidene oxo group, has been associated with enhanced biological activity.[1][2]

Cytotoxic Activity

A significant number of hirsutane derivatives have been evaluated for their cytotoxic effects against various cancer cell lines. The data, presented in Table 1, highlights the potential of these compounds as anticancer agents. Hirsutanol A, for instance, has been shown to induce apoptosis and autophagy in MCF-7 breast cancer cells through the accumulation of reactive oxygen species (ROS).[3]

Table 1: Cytotoxic Activity of Hirsutane Derivatives

| Compound | Cancer Cell Line | IC50 (µM) | Reference |

|---|---|---|---|

| Hirsutanol A | Various | Potent | [4] |

| Hydropusin A | NCI-H187 | 161 | [5] |

| 6,7-epoxy-4(15)-hirsutene-5-ol | NCI-H187 | 144 | [5] |

| Sterhirsutin A | K562 | 12.97 (µg/mL) | [2] |

| Sterhirsutin A | HCT116 | 10.74 (µg/mL) | [2] |

| Sterhirsutin B | K562 | 16.29 (µg/mL) | [2] |

| Sterhirsutin B | HCT116 | 16.35 (µg/mL) | [2] |

| Hirsutic acid D | K562 | 6.93 (µg/mL) | [2] |

| Hirsutic acid D | HCT116 | 25.43 (µg/mL) | [2] |

| Hirsutic acid E | K562 | 30.52 (µg/mL) | [2] |

| Hirsutic acid E | HCT116 | 24.17 (µg/mL) | [2] |

| Sterhirsutins E-G, I | K562, HCT116 | 6 - 20 | [2] |

| 1-desoxy-hypnophilin | L929 | 2.4 (µg/mL) | [2] |

| 6,7-epoxy-4(15)-hirsutene-5-ol | L929 | 0.9 (µg/mL) | [2] |

| Cucumins A-C | L1210 | 0.5 - 1 (mg/mL, IC100) | [2] |

| Xeromphalinones A, B, F, Chlorostereone | Jurkat | 1 - 5 (µg/mL) |[2] |

Antimicrobial Activity

Several hirsutane sesquiterpenoids have demonstrated activity against a range of bacteria and fungi. This suggests their potential as lead compounds for the development of new antimicrobial agents, which is of critical importance in the face of rising antimicrobial resistance.

Table 2: Antimicrobial Activity of Hirsutane Derivatives

| Compound | Microbial Strain | MIC (µg/mL) | Reference |

|---|---|---|---|

| Aryl himachalene derivative 16a | Bacillus subtilis | 46.8 - 750 | [6] |

| Aryl himachalene derivative 16a | Micrococcus luteus | 46.8 - 750 | [6] |

| Aryl himachalene derivative 16a | Staphylococcus aureus | 46.8 - 750 | [6] |

| Aryl himachalene derivative 16a | Aspergillus sydowii | 23.4 - 187.5 | [6] |

| Aryl himachalene derivative 16a | Aspergillus parasiticus | 23.4 - 187.5 | [6] |

| Aryl himachalene derivative 16a | Aspergillus ochraceous | 23.4 - 187.5 |[6] |

Anti-inflammatory Activity

While quantitative data for the anti-inflammatory activity of a broad range of hirsutene derivatives is less compiled in single sources, the foundational compound hirsutine (B150204), an indole (B1671886) alkaloid with a related structural class, demonstrates significant anti-inflammatory properties. Hirsutine has been shown to inhibit the production of pro-inflammatory mediators by suppressing key signaling pathways. This provides a strong rationale for investigating the anti-inflammatory potential of hirsutene and its direct derivatives.

Key Signaling Pathways

The biological effects of hirsutane derivatives are mediated through the modulation of several key intracellular signaling pathways. In cancer cells, these compounds can induce DNA damage and apoptosis. A notable example is hirsutine, which selectively targets HER2-positive breast cancer cells by inducing a DNA damage response, suppressing the HER2, NF-κB, and Akt pathways, and activating the p38 MAPK pathway.[7]

Anticancer signaling pathways of Hirsutine.

Experimental Protocols

The discovery and development of hirsutene derivatives rely on robust and reproducible experimental protocols. The following sections detail generalized methodologies for the synthesis of the hirsutene core and the evaluation of key biological activities.

Synthesis of the Hirsutene Core

The total synthesis of hirsutene has been achieved through various strategies, often involving key steps like photochemical reactions, cycloadditions, and radical cyclizations.[1][8] These approaches provide a foundation for the synthesis of novel derivatives.

References

- 1. mdpi.com [mdpi.com]

- 2. Linear Triquinane Sesquiterpenoids: Their Isolation, Structures, Biological Activities, and Chemical Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Hirsutane sesquiterpenoids from the marine-derived fungus Chondrostereum sp - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Hirsutane sesquiterpenoids from basidiomycete Pseudohydropus cf. parafunebris - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Synthesis of novel antimicrobial aryl himachalene derivatives from naturally occurring himachalenes - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Selective anticancer activity of hirsutine against HER2‑positive breast cancer cells by inducing DNA damage - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. www2.chemistry.msu.edu [www2.chemistry.msu.edu]

Preliminary Bioactivity Screening of Hirsutane Compounds: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hirsutane-type sesquiterpenoids are a class of natural products characterized by a unique tricyclic 5-5-5 ring system.[1] Primarily isolated from fungi, these compounds have garnered significant interest within the scientific community due to their diverse and potent biological activities.[2] Preliminary screenings have revealed promising cytotoxic, antimicrobial, and anti-inflammatory properties among various hirsutane derivatives, making them attractive candidates for further investigation in drug discovery and development.[1][2] This technical guide provides a comprehensive overview of the preliminary bioactivity screening of hirsutane compounds, detailing experimental protocols, presenting quantitative data, and illustrating key signaling pathways.

Cytotoxic Activity

The cytotoxic potential of hirsutane compounds is a significant area of investigation, with several derivatives demonstrating notable activity against various cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key metric used to quantify this activity, representing the concentration of a compound required to inhibit the growth of 50% of a cell population.

Table 1: Cytotoxicity of Hirsutane and Related Compounds

| Compound | Cell Line | IC50 (µM) | Reference |

| Sterenoid E | SMMC-7721 (Hepatocellular Carcinoma) | 7.6 | [3] |

| Sterenoid E | HL-60 (Promyelocytic Leukemia) | 4.7 | [3] |

| Hirsutane Sesquiterpenoid 3 | A549 (Lung Carcinoma) | 13.14 | [4] |

| Hirsutane Sesquiterpenoid 3 | HepG2 (Hepatocellular Carcinoma) | 49.02 | [4] |

| Hydropusin A (1 ) | NCI-H187 (Small Cell Lung Cancer) | 161 | [5] |

| 6,7-epoxy-4(15)-hirsutene-5-ol (3 ) | NCI-H187 (Small Cell Lung Cancer) | 144 | [5] |

Note: The specific structures of compounds designated by numbers can be found in the corresponding references.

Experimental Protocol: MTT Assay for Cytotoxicity

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method widely used to assess cell viability and cytotoxicity.[2][6]

Principle: Metabolically active cells possess mitochondrial dehydrogenase enzymes that reduce the yellow, water-soluble MTT to a purple, insoluble formazan (B1609692). The amount of formazan produced is directly proportional to the number of viable cells.[6]

Procedure:

-

Cell Seeding: Plate cells in a 96-well plate at a density of 1 x 10⁴ to 1 x 10⁵ cells/well in 100 µL of complete culture medium. Incubate for 24 hours to allow for cell attachment.[7]

-

Compound Treatment: Prepare serial dilutions of the hirsutane compounds in culture medium. Replace the existing medium with 100 µL of the medium containing the test compounds. Include a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic agent). Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).[8]

-

MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.[9]

-

Incubation: Incubate the plate for 4 hours at 37°C in a CO₂ incubator.[7]

-

Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.[7]

-

Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to reduce background noise.[8][9]

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC50 value is determined by plotting the percentage of viability against the compound concentration and fitting the data to a dose-response curve.

Antimicrobial Activity

Several hirsutane-type sesquiterpenoids have demonstrated inhibitory effects against various pathogenic bacteria and fungi. The minimum inhibitory concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

Table 2: Antimicrobial Activity of Hirsutane and Related Compounds

| Compound | Microorganism | MIC (µg/mL) | Reference |

| Benzoate (B1203000) Derivative 1 | Staphylococcus aureus | 25.0 | [10] |

| Benzoate Derivative 1 | Methicillin-resistant S. aureus (MRSA) | 25.0 | [10] |

| Benzoate Derivative 2 | Staphylococcus aureus | 25.0 | [10] |

| Benzoate Derivative 2 | Methicillin-resistant S. aureus (MRSA) | 25.0 | [10] |

| Hirsutane Sesquiterpenoid | Escherichia coli | 12.5 - 25.0 | [3] |

| Hirsutane Sesquiterpenoid | Salmonella typhimurium | 12.5 - 25.0 | [3] |

| Hirsutane Sesquiterpenoid | Staphylococcus aureus | 12.5 - 25.0 | [3] |

Note: The specific structures of compounds designated by numbers can be found in the corresponding references.

Experimental Protocol: Broth Microdilution Assay for MIC Determination

The broth microdilution method is a widely used technique for determining the MIC of antimicrobial agents.[11]

Principle: A standardized suspension of the test microorganism is exposed to serial dilutions of the antimicrobial agent in a liquid growth medium. The MIC is determined as the lowest concentration of the agent that inhibits visible growth after incubation.[11]

Procedure:

-

Compound Preparation: Prepare a stock solution of the hirsutane compound in a suitable solvent (e.g., DMSO). Create serial twofold dilutions of the compound in a 96-well microtiter plate using an appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).[12]

-

Inoculum Preparation: Prepare a standardized inoculum of the test microorganism equivalent to a 0.5 McFarland standard (approximately 1-5 x 10⁸ CFU/mL). Dilute this suspension to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells.[13]

-

Inoculation: Add the standardized inoculum to each well of the microtiter plate containing the compound dilutions. Include a positive control (microorganism in broth without the compound) and a negative control (broth only).[14]

-

Incubation: Incubate the plate at an appropriate temperature and duration for the specific microorganism (e.g., 35-37°C for 18-24 hours for most bacteria).[13]

-

MIC Determination: After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth.[12]

Anti-inflammatory Activity

Hirsutane compounds have demonstrated the ability to modulate inflammatory responses, primarily through the inhibition of pro-inflammatory mediators such as nitric oxide (NO).

Table 3: Anti-inflammatory Activity of Hirsutane and Related Compounds

| Compound | Assay | Cell Line | IC50 (µM) | Reference |

| Benzoate Derivative 1 | NO Inhibition | LPS-stimulated Macrophages | 19.17 | [10] |

| Hirsutane Sesquiterpenoid 3 | NO Inhibition | LPS-stimulated Macrophages | 15.44 | [10] |

| Chondroterpene A | NO Inhibition | Murine BV-2 Microglial Cells | - (Significant Inhibition) | [13] |

| Hirsutanol A | NO Inhibition | Murine BV-2 Microglial Cells | - (Most Potent Inhibitor) | [13] |

Note: The specific structures of compounds designated by numbers can be found in the corresponding references.

Experimental Protocol: Griess Assay for Nitric Oxide Inhibition

The Griess assay is a colorimetric method used to quantify nitrite (B80452) (NO₂⁻), a stable and quantifiable breakdown product of NO in cell culture supernatants.[15]

Principle: The Griess reagent converts nitrite into a colored azo compound, the absorbance of which is proportional to the nitrite concentration.[15]

Procedure:

-

Cell Culture and Treatment: Seed RAW 264.7 macrophage cells in a 96-well plate and allow them to adhere. Pre-treat the cells with various concentrations of the hirsutane compounds for 1-2 hours.[12]

-

Stimulation: Stimulate the cells with lipopolysaccharide (LPS; e.g., 1 µg/mL) to induce an inflammatory response and NO production. Include appropriate controls (untreated cells, cells treated with LPS alone, and cells treated with a known inhibitor). Incubate for 18-24 hours.[16][17]

-

Supernatant Collection: After incubation, collect the cell culture supernatant.[18]

-

Griess Reaction: Mix an equal volume of the supernatant with the Griess reagent (a mixture of sulfanilamide (B372717) and N-(1-naphthyl)ethylenediamine) in a new 96-well plate.[15][18]

-

Incubation and Measurement: Incubate at room temperature for 10-15 minutes, protected from light. Measure the absorbance at 540 nm.[12][15]

-

Quantification: Determine the nitrite concentration in the samples by comparing the absorbance to a standard curve generated with known concentrations of sodium nitrite.[18]

Signaling Pathway Modulation

The anti-inflammatory effects of some hirsutane compounds are attributed to their ability to modulate key intracellular signaling pathways, such as the Nuclear Factor-kappa B (NF-κB) pathway.

NF-κB Signaling Pathway

The NF-κB pathway is a crucial regulator of inflammation. In an inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by inflammatory signals like LPS, the IκB kinase (IKK) complex is activated, leading to the phosphorylation and subsequent degradation of IκB. This frees NF-κB to translocate to the nucleus, where it binds to DNA and promotes the transcription of pro-inflammatory genes, including those for cytokines and enzymes like inducible nitric oxide synthase (iNOS).[19][20]

Hirsutine, an indole (B1671886) alkaloid with structural similarities to some hirsutane precursors, has been shown to inhibit the NF-κB signaling pathway, thereby reducing the expression of downstream inflammatory mediators.[11]

Conclusion

Hirsutane compounds represent a promising class of natural products with multifaceted bioactivities. The preliminary screening data for their cytotoxic, antimicrobial, and anti-inflammatory effects warrant further investigation. The experimental protocols detailed in this guide provide a standardized framework for the continued evaluation of these and other novel compounds. A deeper understanding of their mechanisms of action, particularly their modulation of critical signaling pathways like NF-κB, will be crucial in advancing their potential as therapeutic leads. Future research should focus on expanding the library of tested hirsutane derivatives, elucidating structure-activity relationships, and conducting in vivo efficacy and safety studies.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]